H-Dab(boc)-OH
CAS No.: 10270-94-7
VCID: VC21539956
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Dab(boc)-OH, also known as (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a derivative of the amino acid 2,4-diaminobutyric acid. It is commonly used in peptide synthesis due to its protected form, which allows for selective deprotection and coupling reactions. The compound is crucial in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. Synthesis and ApplicationsH-Dab(boc)-OH is synthesized by protecting the gamma-amino group of 2,4-diaminobutyric acid with a Boc group. This protection allows the compound to be used in peptide synthesis without unwanted side reactions involving the gamma-amino group. Use in Peptide SynthesisH-Dab(boc)-OH is used in solid-phase peptide synthesis, where it serves as a building block for the construction of peptides. The Boc group can be selectively removed under acidic conditions, allowing for the coupling of other amino acids to form longer peptide chains. Biological SignificanceWhile H-Dab(boc)-OH itself is not biologically active, its incorporation into peptides can confer specific biological activities depending on the sequence and structure of the resulting peptide. Research FindingsResearch on H-Dab(boc)-OH primarily focuses on its utility in peptide synthesis. Studies have shown that the Boc protection strategy is effective in preventing unwanted reactions during peptide assembly, ensuring high purity and yield of the final peptide product. Data Table
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 10270-94-7 | |||||||||||||||
Product Name | H-Dab(boc)-OH | |||||||||||||||
Molecular Formula | C9H18N2O4 | |||||||||||||||
Molecular Weight | 218.25 g/mol | |||||||||||||||
IUPAC Name | (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |||||||||||||||
Standard InChIKey | ICJFZQLAIOCZNG-LURJTMIESA-N | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])[NH3+] | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)N | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)[O-])[NH3+] | |||||||||||||||
Synonyms | H-DAB(BOC)-OH;10270-94-7;SCHEMBL3916161;CTK8G1822;MolPort-020-004-752;ZINC2560678;AKOS022177993;Ngamma-Boc-L-2,4-diaminobutyricacid;AJ-40617;AK-45966;Z6553;K-0325;I14-0982;I14-16001;I14-16005;(S)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoicacid;Butanoicacid,2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)- | |||||||||||||||
PubChem Compound | 7019668 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume